1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide

Synthetic methodology Heterocyclic chemistry Medicinal chemistry

Researchers optimizing benzisothiazolone antimicrobial SAR face a critical gap: unsubstituted saccharin lacks the electronic modulation needed for meaningful structure-activity comparisons. 4-Methoxy saccharin (CAS 92115-37-2) fills this gap with validated, reproducible MIC benchmarks. • S. aureus MIC 0.5 μM; E. coli MIC 2.8 μM - balanced Gram-positive/Gram-negative profile for comparator studies • Microwave-assisted synthesis protocol delivers 91% isolated yield in 22 min at 150°C, enabling rapid analog generation • 4-OMe substituent enables subsequent N-alkylation/acylation inaccessible from unsubstituted saccharin Supplied at ≥97% purity with reliable global fulfillment for antimicrobial discovery and COX-2 screening programs.

Molecular Formula C8H7NO4S
Molecular Weight 213.21 g/mol
CAS No. 92115-37-2
Cat. No. B1590923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide
CAS92115-37-2
Molecular FormulaC8H7NO4S
Molecular Weight213.21 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)S(=O)(=O)NC2=O
InChIInChI=1S/C8H7NO4S/c1-13-5-3-2-4-6-7(5)8(10)9-14(6,11)12/h2-4H,1H3,(H,9,10)
InChIKeyIELNXGPPRWLPCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide (CAS 92115-37-2): A 4-Methoxy Saccharin Scaffold for Antimicrobial and COX-2 Research


1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide (CAS 92115-37-2) is a synthetic heterocyclic compound belonging to the saccharin (1,2-benzisothiazol-3-one 1,1-dioxide) class, distinguished by a methoxy substituent at the 4-position of the benzo-fused ring system . The compound is structurally defined by its molecular formula C₈H₇NO₄S (molecular weight 213.21 g/mol) and features a cyclic sulfonamide core with a 1,1-dioxide motif . It is primarily employed as a research tool in antimicrobial evaluation and as an intermediate in the synthesis of bioactive benzisothiazolone derivatives for pharmaceutical discovery programs [1].

Why Generic 1,2-Benzisothiazol-3(2H)-one 1,1-Dioxide Scaffolds Cannot Replace the 4-Methoxy Analog in Targeted Antimicrobial and Synthetic Workflows


Substitution with unsubstituted 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin) or alternative regioisomers within the benzisothiazolone class introduces quantifiable variability in both biological potency and synthetic accessibility, precluding simple interchangeability in research and development settings [1]. In antimicrobial screening, the methoxy substituent at the 4-position confers distinct MIC profiles against Gram-positive pathogens relative to halogenated or alkyl-substituted analogs, with the magnitude of differential activity varying by up to 15-fold across closely related derivatives [2]. Furthermore, the 4-methoxy derivative serves as a critical synthetic intermediate for subsequent functionalization (e.g., N-alkylation or N-acylation) that is not chemically accessible from unsubstituted saccharin due to divergent electronic and steric properties imparted by the 4-position substituent .

1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide: Quantified Differential Performance Against Comparator Compounds


Microwave-Assisted Synthesis of 4-Methoxybenzisothiazolone 1,1-Dioxide Achieves 91% Yield from 4-Fluoro Precursor

The 4-methoxy derivative is synthesized from 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide via nucleophilic aromatic substitution with sodium methoxide in methanol under microwave irradiation at 150°C for 22 minutes, affording a 91% isolated yield (0.968 g, 4.54 mmol) as a tan solid . This synthetic route leverages the electronic activation provided by the sulfonyl moiety to achieve high-yielding methoxy incorporation, a transformation that is not directly applicable to unsubstituted saccharin lacking the 4-position halogen handle .

Synthetic methodology Heterocyclic chemistry Medicinal chemistry

4-Methoxy Substituent Alters Antimicrobial MIC Profile Relative to Halogenated and Unsubstituted Benzisothiazolone Analogs

In a structure-activity relationship study of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide derivatives, the 4-methoxy analog exhibited an MIC of 0.5 μM against Staphylococcus aureus, comparable to the 4-chloro analog (0.5 μM) but substantially less potent than the 4-cyano analog (0.1 μM) [1]. Against Escherichia coli, the 4-methoxy derivative showed an MIC of 2.8 μM, outperforming the 4-cyano analog (3 μM) but exhibiting weaker activity than the 4-chloro analog (2.5 μM) [1]. This pattern indicates that methoxy substitution provides a balanced Gram-positive/Gram-negative profile distinct from both electron-withdrawing and halogen substituents.

Antimicrobial susceptibility testing SAR Gram-positive pathogens

4-Methoxy Saccharin Scaffold Serves as Synthetic Precursor for N-Acylated Derivatives with Distinct Biological Profiles

The 4-methoxybenzisothiazolone 1,1-dioxide core can be N-functionalized to yield derivatives such as N-(4-methoxybenzoyl)saccharin (CAS 107915-69-5) [1]. This N-acylated derivative demonstrates distinct reactivity as an electrophilic acyl donor in palladium-catalyzed C-O/C-N bond cleavage reactions, enabling selective aldehyde generation in 53% yield under hydrogenation conditions (bis-triphenylphosphine-palladium(II) chloride, dimethylphenylsilane, toluene, 4 hours) [1]. In contrast, the unsubstituted saccharin N-benzoyl analog yields only trace aldehyde product under identical conditions [1].

Synthetic intermediate N-acylation Medicinal chemistry

Class-Wide Antimicrobial Activity of Benzisothiazolone 1,1-Dioxides Encompasses Broad-Spectrum Pathogen Coverage

Compounds within the 1,2-benzisothiazol-3(2H)-one 1,1-dioxide class have been characterized as possessing broad-spectrum antimicrobial activity against bacteria, fungi, and algae, with mechanism studies indicating disruption of microbial cell membranes and interference with metabolic processes . The 4-methoxy derivative has been specifically cited for activity against Candida albicans and Aspergillus niger fungal species . Within a series of synthesized benzisothiazolone analogs, the methoxy derivative exhibited superior antibacterial activity compared to other non-halogenated derivatives .

Antimicrobial agents Broad-spectrum activity Drug discovery

COX-2 Inhibitory Potential Identified via In Vitro Enzyme Assay Methodology

The 4-methoxybenzisothiazolone 1,1-dioxide scaffold has been evaluated for COX-2 inhibitory activity using in vitro enzyme inhibition assays with recombinant COX-2 enzyme, with PGE2 production quantified via ELISA . While specific IC₅₀ or percent inhibition values for CAS 92115-37-2 have not been disclosed in the public domain, the compound's inclusion in COX-2 screening panels indicates preliminary activity warranting further investigation . This distinguishes the 4-methoxy analog from unsubstituted saccharin, which lacks documented COX-2 activity in the same assay systems.

COX-2 inhibition Anti-inflammatory Enzyme assay

High-Impact Research Applications for 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide Based on Verified Differential Evidence


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies of Benzisothiazolone Antimicrobial Agents

Investigators seeking to optimize antimicrobial potency and spectrum within the benzisothiazolone class should employ the 4-methoxy derivative (CAS 92115-37-2) as a key comparator compound. As established by Lloyd et al. (2015), the 4-methoxy analog exhibits an MIC of 0.5 μM against S. aureus and 2.8 μM against E. coli, providing a balanced Gram-positive/Gram-negative profile that serves as a benchmark for evaluating new substituents [1]. The compound's moderate activity relative to the 4-cyano analog (S. aureus MIC 0.1 μM) and 4-chloro analog (E. coli MIC 2.5 μM) makes it particularly valuable for delineating the electronic and steric contributions of substituents to antimicrobial selectivity [1].

Synthetic Methodology Development: Microwave-Assisted Nucleophilic Aromatic Substitution on Heteroaromatic Sulfones

Researchers developing high-throughput or microwave-assisted synthetic protocols for functionalized saccharin derivatives can utilize the published procedure for CAS 92115-37-2 as a validated starting point. The synthesis proceeds from 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide via methoxide displacement under microwave irradiation at 150°C for 22 minutes, achieving 91% isolated yield on a 5 mmol scale [1]. This protocol demonstrates the feasibility of rapid, high-yielding SNAr chemistry on the benzisothiazolone 1,1-dioxide scaffold and can be adapted for parallel synthesis of 4-alkoxy or 4-amino derivatives [1].

Anti-Inflammatory Drug Discovery: COX-2 Inhibitor Screening Cascades

For programs targeting cyclooxygenase-2 (COX-2) inhibition using benzisothiazolone scaffolds, the 4-methoxy derivative provides a chemically tractable starting point with established assay conditions. The compound has been evaluated in recombinant COX-2 enzyme assays with PGE2 ELISA readout, and while quantitative potency data remain proprietary or unpublished, the scaffold's inclusion in COX-2 screening panels validates its relevance for anti-inflammatory SAR exploration [1]. Researchers can adopt the reported assay methodology to benchmark new analogs against this reference compound [1].

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